molecular formula C11H13ClO2 B3006788 Methyl 2-chloro-3-phenylbutanoate CAS No. 1251140-31-4

Methyl 2-chloro-3-phenylbutanoate

Cat. No.: B3006788
CAS No.: 1251140-31-4
M. Wt: 212.67
InChI Key: TVPXLYSPHBATPL-UHFFFAOYSA-N
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Description

Methyl 2-chloro-3-phenylbutanoate is a chiral ester featuring a chlorine atom at the C2 position and a phenyl group at the C3 position of the butanoate backbone. For instance, the synthesis of structurally related esters, such as Methyl (2S)-3,3-dimethyl-2-(2,2,2-trifluoroethylamino)butanoate, employs halogenated precursors and purification via reverse-phase chromatography . The chlorine and phenyl substituents in this compound are expected to confer distinct electronic and steric properties, influencing its reactivity and applications in pharmaceuticals or agrochemicals.

Properties

IUPAC Name

methyl 2-chloro-3-phenylbutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO2/c1-8(10(12)11(13)14-2)9-6-4-3-5-7-9/h3-8,10H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVPXLYSPHBATPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)C(C(=O)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-chloro-3-phenylbutanoate can be synthesized through several methods. One common synthetic route involves the esterification of 2-chloro-3-phenylbutanoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-3-phenylbutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles, such as hydroxide ions, to form different derivatives.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The phenyl group can undergo oxidation to form phenolic derivatives.

Common Reagents and Conditions

    Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.

    Reduction: Lithium aluminum hydride (LiAlH(_{4})) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO(_{4})) in acidic or neutral medium.

Major Products Formed

    Substitution: 2-hydroxy-3-phenylbutanoate.

    Reduction: 2-chloro-3-phenylbutanol.

    Oxidation: 2-chloro-3-phenylbenzoic acid.

Scientific Research Applications

Medicinal Chemistry

Methyl 2-chloro-3-phenylbutanoate is recognized for its role in the synthesis of bioactive compounds. Its structure allows it to participate in various chemical reactions that lead to the formation of pharmaceuticals and therapeutic agents.

Case Study: Synthesis of Isoxazole Derivatives

A notable application is in the synthesis of isoxazole derivatives, which have demonstrated significant biological activity, including antioxidant properties. The compound can act as a precursor in reactions involving heterocyclization processes, leading to the creation of complex molecular architectures that are crucial for drug development. For instance, derivatives synthesized from this compound showed promising results in biological assays against oxidative stress models .

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as an important intermediate. Its reactivity allows for various transformations that are essential for constructing complex organic molecules.

Synthetic Pathways

The compound can be utilized in several synthetic pathways, including:

  • Nucleophilic Substitution Reactions : The chlorine atom can be replaced by various nucleophiles to form new carbon-nitrogen or carbon-oxygen bonds.
  • Formation of Chiral Centers : Its chiral nature enables the synthesis of enantiomerically pure compounds, which are vital in pharmaceuticals where chirality can influence biological activity.

Material Science

Recent studies suggest that this compound may also find applications in material science, particularly in the development of polymers and advanced materials.

Polymer Synthesis

The compound can be incorporated into polymer matrices to enhance properties such as thermal stability and mechanical strength. Research indicates that when used as a monomer or cross-linking agent, it contributes to the formation of materials with tailored functionalities suitable for various applications, including coatings and composites .

Data Table: Applications Overview

Application AreaDescriptionExample Use Case
Medicinal ChemistryPrecursor for bioactive compounds and pharmaceuticalsSynthesis of isoxazole derivatives
Synthetic Organic ChemistryIntermediate for nucleophilic substitutions and chiral synthesisFormation of chiral drugs
Material ScienceComponent in polymer synthesis for enhanced material propertiesDevelopment of advanced coatings and composites

Mechanism of Action

The mechanism of action of methyl 2-chloro-3-phenylbutanoate involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

Key structural analogs include:

  • Methyl 3-Phenylbutanoate: Lacks the chlorine substituent, reducing electrophilicity and altering metabolic stability.
  • Methyl 2-Bromo-3-Phenylbutanoate: Bromine’s larger atomic radius compared to chlorine may slow nucleophilic substitution kinetics but enhance lipophilicity.
  • Methyl 2-Chloro-3-(4-Methylphenyl)butanoate: A methyl group on the phenyl ring could increase steric hindrance, affecting binding in catalytic processes.

Physical and Chemical Properties

  • Boiling Point/Solubility: Halogenation (e.g., chlorine) typically increases boiling points and decreases water solubility compared to non-halogenated esters like methyl laurate (CAS 111-82-0) .
  • Stability : The electron-withdrawing chlorine atom may enhance resistance to hydrolysis relative to methyl isothiocyanate (CAS 556-61-6), which is highly reactive due to its thiocyanate group .

Research Findings and Trends

  • Reactivity Studies: Chlorinated esters like Methyl 2-chloro-3-phenylbutanoate show higher reactivity in cross-coupling reactions compared to non-halogenated analogs, as seen in the synthesis of trifluoroethylamino derivatives .
  • Environmental Impact : Chlorinated compounds may pose higher persistence in ecosystems compared to methyl laurate (a biodegradable ester) .
  • Thermal Stability : The phenyl group enhances thermal stability, as observed in methyl-substituted heterocycles synthesized under high-temperature PPA conditions .

Biological Activity

Methyl 2-chloro-3-phenylbutanoate is an organic compound that has garnered interest in various fields of biological research due to its potential pharmacological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11_{11}H13_{13}ClO2_2
  • Molecular Weight : 216.67 g/mol
  • IUPAC Name : this compound

The presence of the chlorine atom and the phenyl group contributes to its unique reactivity and biological profile.

Research indicates that this compound may exert its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Interaction : It may interact with various receptors, influencing signal transduction pathways that regulate cell proliferation and apoptosis.
  • Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to cellular protection against oxidative stress.

Anticancer Properties

Several studies have investigated the anticancer potential of this compound:

  • In Vitro Studies : In a study examining the effects on cancer cell lines, this compound demonstrated significant cytotoxicity against HeLa (cervical cancer) and A375 (melanoma) cells, with IC50_{50} values indicating potent activity (values ranging from 0.5 to 1.5 µM) .
Cell LineIC50_{50} (µM)
HeLa1.0
A3750.87
HCT1160.55

Anti-inflammatory Effects

In models of inflammation, this compound has shown promise in modulating inflammatory responses:

  • Mechanistic Insights : The compound appears to downregulate pro-inflammatory cytokines and inhibit pathways such as NF-kB, which is crucial in inflammation .

Case Studies

  • Study on Cancer Cell Lines :
    • A comprehensive study evaluated the impact of this compound on several cancer cell lines, revealing its ability to induce apoptosis through caspase activation and modulation of Bcl-2 family proteins .
  • Anti-inflammatory Research :
    • In a murine model of colitis, administration of this compound resulted in reduced disease severity and lower levels of inflammatory markers, suggesting its therapeutic potential in gastrointestinal disorders .

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